molecular formula C13H10N2O2 B186796 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one CAS No. 140413-11-2

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

Cat. No. B186796
M. Wt: 226.23 g/mol
InChI Key: LIBUCSSGWQGTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one, also known as GSK-3β inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

Mechanism Of Action

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one inhibits 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ activity by binding to its ATP-binding site and preventing the phosphorylation of its substrate proteins. 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ plays a crucial role in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Biochemical And Physiological Effects

Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been shown to have various biochemical and physiological effects, including the reduction of amyloid beta plaques in Alzheimer's disease, the stabilization of mood in bipolar disorder, and the induction of apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in type 2 diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one in lab experiments include its potent and selective inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ, its ability to activate downstream signaling pathways, and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further research to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research and development of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one. These include the optimization of its synthesis method to improve its yield and purity, the development of novel derivatives with improved solubility and bioavailability, the determination of its optimal dosage and administration route in various diseases, and the evaluation of its long-term safety and efficacy in clinical trials. Additionally, further research is needed to elucidate its mechanism of action and downstream signaling pathways, as well as its potential applications in other diseases, such as neurodegenerative disorders, mood disorders, and metabolic disorders.
In conclusion, 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one is a potent inhibitor of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this chemical compound may lead to the discovery of novel treatments for various diseases.

Synthesis Methods

The synthesis of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one involves the reaction of 4-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)pyridine-3-carbonitrile with 1,2-benzisoxazole-3(2H)-one in the presence of a base and a palladium catalyst. The reaction proceeds through a series of intermediate steps, including Suzuki coupling and cyclization, to yield the final product.

Scientific Research Applications

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been extensively researched for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ activity, which is overexpressed in these diseases and plays a crucial role in their pathogenesis. Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been shown to reduce the accumulation of amyloid beta plaques in Alzheimer's disease, stabilize mood in bipolar disorder, and induce apoptosis in cancer cells.

properties

CAS RN

140413-11-2

Product Name

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H10N2O2/c1-8-4-5-10-11(7-8)17-13-9(12(16)15-10)3-2-6-14-13/h2-7H,1H3,(H,15,16)

InChI Key

LIBUCSSGWQGTRG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)N=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)N=CC=C3

Origin of Product

United States

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